molecular formula C11H17NO2 B13593316 3-Amino-3-(4-methoxy-3-methylphenyl)propan-1-ol

3-Amino-3-(4-methoxy-3-methylphenyl)propan-1-ol

Cat. No.: B13593316
M. Wt: 195.26 g/mol
InChI Key: LIUQRLRMLOQFLQ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxy-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenylpropanolamine, featuring an amino group, a methoxy group, and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methoxy-3-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Hydroxylation: Finally, the amine is hydroxylated using an appropriate hydroxylating agent to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxy-3-methylphenyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major products include 3-(4-methoxy-3-methylphenyl)propanal or 3-(4-methoxy-3-methylphenyl)propanone.

    Reduction: The major product is 3-(4-methoxy-3-methylphenyl)propan-1-amine.

    Substitution: The products depend on the substituent introduced, such as 3-Amino-3-(4-hydroxy-3-methylphenyl)propan-1-ol.

Scientific Research Applications

3-Amino-3-(4-methoxy-3-methylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxy-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, metabolism, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propan-1-ol
  • 3-Amino-3-(4-isopropylphenyl)propan-1-ol
  • 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol

Uniqueness

3-Amino-3-(4-methoxy-3-methylphenyl)propan-1-ol is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-amino-3-(4-methoxy-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-8-7-9(10(12)5-6-13)3-4-11(8)14-2/h3-4,7,10,13H,5-6,12H2,1-2H3

InChI Key

LIUQRLRMLOQFLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CCO)N)OC

Origin of Product

United States

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